N~1~-(3-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide -

N~1~-(3-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-5095427
CAS Number:
Molecular Formula: C15H14ClFN2O3S
Molecular Weight: 356.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, demonstrating strong inhibitory activity against class I HDAC isoforms. [] It exhibits antitumor activity in vitro and in vivo, particularly against human myelodysplastic syndrome (SKM-1) cell lines. [] Studies have shown (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide induces G1 cell cycle arrest and apoptosis, increases intracellular acetyl-histone H3 and P21 levels, and displays a favorable pharmacokinetic profile. []
  • Relevance: While this compound shares the presence of a substituted fluorophenyl group with N1-(3-Chlorophenyl)-N2-(4-fluorophenyl)-N2-(methylsulfonyl)glycinamide, its structure diverges significantly in other aspects. The research paper focuses on its development as an HDAC inhibitor, indicating a different therapeutic target and mechanism of action compared to the compound of interest.

6-(N-(7-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

  • Compound Description: This compound demonstrates antiviral properties. [] Its structure includes a benzofuran core with various substituents, including a fluorophenyl group. [] The research suggests its potential for treating or preventing viral infections. []

N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide

  • Compound Description: This novel oleanolic acid derivative exhibits potential anticancer activity, particularly against breast cancer cells. [] Its mechanism of action involves inducing oxidative stress and inhibiting the Notch-Akt signaling pathway, leading to cell cycle arrest, apoptosis, and suppression of proliferation and invasion in breast cancer cells. []

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

  • Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (FXa). [] Studies have shown its efficacy in animal models of thrombosis. []

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

  • Compound Description: This compound represents a novel class of benzodiazepine-containing gamma-secretase inhibitors. [] It exhibits excellent potency in inhibiting gamma-secretase activity (IC50 = 0.06 nM), making it a potential candidate for Alzheimer's disease treatment. []

(5RS,6SR)-6-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine N,N-dimethylformamide monosolvate

  • Compound Description: This heterocyclic compound, synthesized from (2RS,3SR)-2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one, crystallizes as a monosolvate with N,N-dimethylformamide. [] It forms complex sheets through N–H⋯N and C–H⋯O hydrogen bonds. []

DuP 734 [1-(Cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)piperidine HBr]

  • Compound Description: DuP 734 is a novel compound with a high affinity for sigma and 5-HT2 receptors (Ki = 10 nM and 15 nM, respectively). [] It demonstrates potent antagonist activity against both receptors in vivo, making it a potential candidate for antipsychotic treatment. []
  • Relevance: This compound and N1-(3-Chlorophenyl)-N2-(4-fluorophenyl)-N2-(methylsulfonyl)glycinamide both have a fluorophenyl substituent. While this shared feature suggests potential similarities in their physicochemical properties, their core structures and other substituents differ significantly. This structural difference suggests distinct binding interactions with their respective targets and potentially different pharmacological profiles.

OPC-14523 [1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate]

  • Compound Description: OPC-14523 is a novel compound with a high affinity for sigma and 5-HT1A receptors, as well as for the serotonin transporter. [] It has shown antidepressant-like effects in animal models of depression by increasing acetylcholine release in the brain, potentially by stimulating both sigma and 5-HT1A receptors. [, ]

N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

  • Compound Description: Compound 22a is the most potent and selective phospholipase D2 (PLD2) inhibitor reported to date, with an IC50 of 20 nM and 75-fold selectivity over PLD1. [] It exhibits a favorable pharmacokinetic profile and holds promise as a novel therapeutic agent for cancer treatment by targeting PLD2 activity. []

3-(4-Fluorophenyl)-N-((4-fluorophenyl)sulphonyl)acrylamide (FFSA)

  • Compound Description: FFSA is a potential tubulin polymerization inhibitor. [] Computational studies suggest that FFSA binds to the colchicine site of tubulin, disrupting microtubule dynamics and potentially exhibiting anti-cancer activity. []

(2R,4R)-N-(4-Chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292)

  • Compound Description: PD 0348292 is a potent and orally bioavailable factor Xa (FXa) inhibitor currently undergoing phase II clinical trials for treating and preventing thrombotic disorders. [] This proline-based inhibitor demonstrates high selectivity for FXa and effectively reduces thrombin generation in vivo. []

Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

  • Compound Description: TAK-242 is a novel small molecule that selectively inhibits Toll-like receptor 4 (TLR4) signaling, thereby suppressing the production of proinflammatory cytokines. [, ] This optically active cyclohexene derivative shows promise as a therapeutic agent for inflammatory diseases by modulating the immune response. [, ]

N-[2-[(3-Chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028)

  • Compound Description: SCU2028 is a novel pyrazole-4-carboxamide derivative demonstrating promising antifungal activity. [] It exhibits potent in vitro and in vivo activity against Rhizoctonia solani, a major fungal pathogen of rice. []

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

  • Compound Description: This compound, identified as a 'research chemical', possesses a pyrazole core, similar to synthetic cannabinoids. [] This compound's pharmacological activities remain unexplored. []

(S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide (2)

  • Compound Description: Compound 2 is an orally bioavailable KCNQ2 opener that is devoid of CYP3A4 metabolism-dependent inhibition (MDI). [] It was derived from structural modifications to (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1) which showed CYP3A4 MDI due to the formation of a reactive intermediate. []

Properties

Product Name

N~1~-(3-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

N-(3-chlorophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide

Molecular Formula

C15H14ClFN2O3S

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C15H14ClFN2O3S/c1-23(21,22)19(14-7-5-12(17)6-8-14)10-15(20)18-13-4-2-3-11(16)9-13/h2-9H,10H2,1H3,(H,18,20)

InChI Key

DWFSGOPJXVUDSX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.